2-methyl-2-(propan-2-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

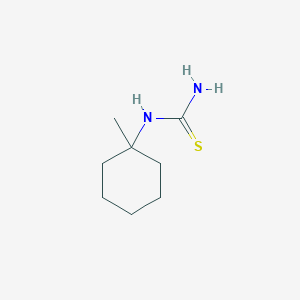

2-Methyl-2-(propan-2-yl)morpholine, also known as 2M2PM, is an organic compound with a molecular weight of 140.22 g/mol. The chemical structure of 2M2PM consists of a morpholine ring, with a methyl group and a propyl group attached to it. 2M2PM is a colorless liquid at room temperature, with a boiling point of 131.5 °C and a melting point of -81.4 °C. It is insoluble in water and miscible with most organic solvents. 2M2PM is a versatile compound with many applications in organic synthesis, drug discovery, and industrial processes.

Applications De Recherche Scientifique

Corrosion Inhibition

Thiophene derivatives, including morpholines, find applications as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various sectors.

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The incorporation of morpholine derivatives into these materials enhances their performance.

Pharmacological Properties

Morpholine-containing compounds exhibit diverse pharmacological properties:

- Anticancer : Some thiophene-based drugs with morpholine moieties demonstrate anticancer activity .

- Anti-inflammatory : Morpholine derivatives possess anti-inflammatory effects .

- Antimicrobial : Certain morpholine-containing compounds exhibit antimicrobial properties .

- Antihypertensive and Anti-atherosclerotic : Thiophene-based drugs, such as suprofen and articaine, have antihypertensive and anti-atherosclerotic effects .

Catalysis and Ligands

Morpholines serve as catalysts and ligands in various reactions:

- Asymmetric Additions : Morpholines participate in asymmetric addition reactions of organo-zinc compounds to aldehydes and amides, leading to the synthesis of γ-lactones, δ-lactones, and lactams .

- Cyclization Reactions : Morpholines are involved in cyclization reactions, such as enals with ketones, aldolization, and Heck cross-coupling of aryl halides with alkenes .

mTOR Inhibition

Pyrazolopyrimidine analogues containing morpholine substitutions have been investigated for their mTOR inhibition capacity .

Mécanisme D'action

Target of Action

2-Methyl-2-(propan-2-yl)morpholine, a derivative of morpholine, is a multipurpose lead compound developed for active molecules that are pharmacologically potent Morpholine derivatives have been found to show a broad spectrum of pharmacological activities .

Mode of Action

Morpholine derivatives are known to interact with various biological targets, leading to a variety of pharmacological effects .

Biochemical Pathways

Morpholine derivatives have been found to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Morpholine derivatives are known to have good solubility and permeability, which are crucial for bioavailability .

Result of Action

Morpholine derivatives have been found to exhibit a variety of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antidepressant, hiv-protease inhibitors, appetite suppressant, local anesthetic, antiplatelet, selective inhibitor of protein kinase c, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2-methyl-2-(propan-2-yl)morpholine can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "2-methyl-2-bromo-1-propanol", "morpholine", "sodium hydride", "isobutylene" ], "Reaction": [ "Step 1: React 2-methyl-2-bromo-1-propanol with sodium hydride to form 2-methyl-2-propoxypropane.", "Step 2: React 2-methyl-2-propoxypropane with isobutylene in the presence of a strong acid catalyst to form 2-methyl-2-(propan-2-yl)oxolane.", "Step 3: React 2-methyl-2-(propan-2-yl)oxolane with morpholine in the presence of a Lewis acid catalyst to form 2-methyl-2-(propan-2-yl)morpholine." ] } | |

Numéro CAS |

1493672-12-0 |

Nom du produit |

2-methyl-2-(propan-2-yl)morpholine |

Formule moléculaire |

C8H17NO |

Poids moléculaire |

143.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.